2-Ethyl-2-imidazoline
Overview
Description
2-Ethyl Imidazole is a colorless to yellowish solid with an amine-like odor . It is a versatile intermediate used as a building block for active ingredients as well as in epoxy curing .
Synthesis Analysis
Imidazoline surfactants belong to the category of cationic surfactants. They are often quaternary nitrogen salts and are widely used both in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . The fatty imidazolines were synthesized by cyclizing the diamides at 150 C for 2 hr under reduced pressure in a 92% yield .Molecular Structure Analysis
Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
2-Ethyl-2-imidazoline can participate in various chemical reactions due to its imidazole ring. It can act as a nucleophile and engage in substitution reactions or serve as a ligand in coordination chemistry. Reactions of [RuH (CO)CI (PPh3)3] have been carried out with imidazole, 2-methylimidazole, 2-ethylimidazole and pyrazole in the presence of suitable anions [BF4-,BPh4-,ClO4-,&PF6-] .Physical And Chemical Properties Analysis
2-Ethyl-2-imidazoline is a solid at room temperature . It is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Scientific Research Applications
Corrosion Inhibition
2-Ethyl-2-imidazoline and its derivatives have been extensively studied for their application as corrosion inhibitors. Research has shown that these compounds are effective in preventing corrosion of materials like carbon steel in various acidic environments. For instance, an experimental study demonstrated the effectiveness of 1-(2-ethylamino)-2-methylimidazoline (a derivative of 2-ethyl-2-imidazoline) in inhibiting corrosion, attributed to the compound's active sites and plane geometry of its heterocyclic ring, which promotes coordination with metal surfaces (Cruz, Martinez, Genescà, & García-Ochoa, 2004). Another study on halogen-substituted imidazoline derivatives further confirmed their role as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).
Synthesis and Structural Analysis
2-Imidazolines, including 2-ethyl-2-imidazoline, are also a focus in synthetic chemistry. A study on the facile and efficient synthesis of 2-imidazolines from aldehydes using hydrogen peroxide and sodium iodide highlights the interest in developing green and efficient methodologies for producing these compounds (Bai, Xu, Chen, Yang, & Li, 2011). Additionally, research on the microwave-assisted synthesis and crystal structures of 2-imidazolines shows the advancement in techniques for the preparation of these compounds, emphasizing the importance of green chemistry in this field (Hoz, Díaz‐Ortiz, Mateo, Moral, Moreno, Elguero, Foces-Foces, Rodríguez, & Sánchez-Migallón, 2006).
Medical Research
In the medical field, derivatives of 2-ethyl-2-imidazoline have been studied for their potential in treating various conditions. For example, a series of 2-imidazoline derivatives were synthesized and evaluated as potential inhibitors of human monoamine oxidase, which is relevant for the treatment of neuropsychiatric and neurodegenerative disorders (Shetnev, Osipyan, Baykov, Sapegin, Chirkova, Korsakov, Petzer, Engelbrecht, & Petzer, 2019). Additionally, the synthesis and evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents highlight the versatility of 2-imidazoline derivatives in developing cardiovascular medications (Touzeau, Arrault, Guillaumet, Scalbert, Pfeiffer, Rettori, Renard, & Mérour, 2003).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, studies have been conducted on imidazoline corrosion inhibitors in crude oils. For instance, a method involving liquid chromatography/electrospray ionisation mass spectrometry was developed to estimate low concentrations of individual imidazolines in crude oils, which is crucial for understanding the fate of these compounds in the environment (McCormack, Jones, & Rowland, 2002).
Agricultural Chemistry
2-Imidazoline was also identified as a minor conversion product of ethylenethiourea in plants, suggesting its role as a residue of ethylenebisdithiocarbamate fungicides, which are widely used in agriculture (Vonk & Sijpesteijn, 1971).
Safety And Hazards
2-Ethyl-2-imidazoline may cause severe skin burns and eye damage. It may also damage the unborn child . Precautionary measures include obtaining special instructions before use, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Imidazole and benzimidazole rings are the most important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their special structural features and electron-rich environment, imidazole- and benzimidazole-containing drugs bind to a variety of therapeutic targets, thereby exhibiting a broad spectrum of bioactivities . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .
properties
IUPAC Name |
2-ethyl-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPKCFBHJFNUEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239233 | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-imidazoline | |
CAS RN |
930-52-9 | |
Record name | 2-Ethylimidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imidazoline, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-2-imidazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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